6-Amino-8-morpholino-1,7-naphthyridine
Description
Properties
CAS No. |
106309-54-0 |
|---|---|
Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
8-morpholin-4-yl-1,7-naphthyridin-6-amine |
InChI |
InChI=1S/C12H14N4O/c13-10-8-9-2-1-3-14-11(9)12(15-10)16-4-6-17-7-5-16/h1-3,8H,4-7H2,(H2,13,15) |
InChI Key |
XQBBGCGBMPUUDK-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C3C(=CC(=N2)N)C=CC=N3 |
Canonical SMILES |
C1COCCN1C2=C3C(=CC(=N2)N)C=CC=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomerism: 1,7- vs. 1,8-Naphthyridines
The position of ring fusion distinguishes 1,7- and 1,8-naphthyridines, leading to divergent electronic and steric profiles:
- 1,7-Naphthyridines : The fused pyridine rings create a planar structure with distinct dipole moments, favoring interactions with enzymatic pockets (e.g., kinase inhibitors) .
- 1,8-Naphthyridines: These isomers exhibit altered π-stacking capabilities and hydrogen-bonding patterns, often exploited in antituburcular agents (e.g., 6-amino-7-morpholino-1,8-naphthyridine derivatives) .
Substituent Variations and Their Impact
Key Observations :
- Amino vs. Chloro/Bromo: Amino groups enhance hydrogen bonding and bioavailability compared to halogen substituents (e.g., chloro or bromo), which are typically inert or serve as leaving groups in cross-coupling reactions .
- Morpholino vs. Piperidine: Morpholino groups improve solubility relative to piperidine, as seen in 7-morpholino-1,8-naphthyridine derivatives with enhanced antituburcular activity .
- Hydroxy vs. Amino: 5-Hydroxy-1,7-naphthyridines (patented for hyperproliferative diseases) rely on hydroxyl-mediated hydrogen bonding, whereas amino groups offer greater nucleophilic reactivity .
Pharmacological Activities
- Anticancer Activity: Substituted 2-(morpholin-4-yl)-1,7-naphthyridines inhibit kinases like PI3K/mTOR, highlighting the role of morpholino groups in targeting enzyme active sites .
- Antimicrobial Activity: 8-Amino-1,7-naphthyridines with pyridyl substituents exhibit broad-spectrum activity, underscoring the importance of substitution patterns .
Preparation Methods
Reduction of the Nitro Group to an Amine
The nitro group at position 6 is reduced to an amine using iron powder in hydrochloric acid (HCl) at 50–60°C, a method adapted from 1,8-naphthyridine syntheses. This step typically achieves yields of 85–90% under optimized conditions. Alternatively, sodium dithionite in aqueous medium at room temperature offers a milder reduction pathway, though with slightly lower yields (75–80%).
Example Protocol :
-
Substrate : 8-Bromo-6-nitro-1,7-naphthyridine (5.0 g, 18.2 mmol)
-
Reducing Agent : Iron powder (3.2 g, 57.3 mmol) in 6 M HCl (50 mL)
-
Conditions : Stirred at 55°C for 4 hours
-
Workup : Neutralization with aqueous NaOH, extraction with dichloromethane, and recrystallization from ethanol
Morpholino Substitution at Position 8
The halogen at position 8 undergoes nucleophilic aromatic substitution with morpholine. This reaction is facilitated by the electron-donating amino group at position 6, which activates the ring toward substitution. Sodium hydride (NaH) in dimethylformamide (DMF) at reflux (120°C) drives the reaction to completion within 12–24 hours.
Example Protocol :
-
Substrate : 6-Amino-8-bromo-1,7-naphthyridine (3.0 g, 11.8 mmol)
-
Reagent : Morpholine (2.6 mL, 29.5 mmol)
-
Base : NaH (60% dispersion in oil, 0.57 g, 14.2 mmol)
-
Solvent : DMF (30 mL)
-
Conditions : Reflux at 120°C for 18 hours
-
Workup : Quenching with water, extraction with ethyl acetate, and column chromatography (silica gel, 10% MeOH in CH₂Cl₂)
One-Pot Sequential Functionalization of 1,7-Naphthyridine
A streamlined one-pot synthesis combines nitration, halogenation, and amination steps, minimizing intermediate isolation. This method, though less commonly reported, demonstrates potential for scalability.
Sequential Reaction Steps
-
Nitration : Treatment of 1,7-naphthyridine with fuming HNO₃/H₂SO₄ at 0°C introduces the nitro group at position 6.
-
Halogenation : Electrophilic bromination using Br₂ in acetic acid yields 8-bromo-6-nitro-1,7-naphthyridine.
-
In Situ Reduction and Substitution : Sequential addition of Fe/HCl (for nitro reduction) and morpholine/NaH (for substitution) completes the synthesis.
Example Protocol :
-
Starting Material : 1,7-Naphthyridine (5.0 g, 38.5 mmol)
-
Nitration : HNO₃ (10 mL, 90%)/H₂SO₄ (20 mL) at 0°C for 2 hours → 6-nitro-1,7-naphthyridine (4.3 g, 70%)
-
Bromination : Br₂ (3.8 mL, 74.2 mmol) in AcOH (50 mL) at 25°C for 6 hours → 8-bromo-6-nitro-1,7-naphthyridine (5.1 g, 85%)
-
Reduction/Substitution : Fe (2.2 g, 39.4 mmol)/HCl (6 M, 30 mL) at 55°C for 4 hours, followed by morpholine (4.5 mL, 51.7 mmol)/NaH (1.2 g, 30.0 mmol) in DMF at 120°C for 18 hours
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | High selectivity, minimal byproducts | Requires prefunctionalized substrate | 75–82 |
| Palladium Catalysis | Broad substrate tolerance | High catalyst cost | 70–78 |
| One-Pot Synthesis | Scalability, reduced purification steps | Complex optimization | 55–62 |
Mechanistic Insights and Reaction Optimization
Electronic Effects in Nucleophilic Substitution
The amino group at position 6 exerts a strong electron-donating effect (+M), activating the 8-position toward nucleophilic attack. Density functional theory (DFT) calculations on analogous systems predict a 15–20 kcal/mol reduction in activation energy compared to unsubstituted naphthyridines.
Solvent and Base Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states. NaH outperforms weaker bases (e.g., K₂CO₃) by deprotonating morpholine, generating a more potent nucleophile.
Temperature and Reaction Time
Elevated temperatures (120°C) are critical for overcoming the aromatic system’s inherent stability. Prolonged heating (>24 hours) risks decomposition, necessitating careful monitoring via TLC or HPLC.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-5), 8.15 (d, J = 6.0 Hz, 1H, H-2), 7.89 (d, J = 6.0 Hz, 1H, H-3), 6.45 (s, 2H, NH₂), 3.75–3.70 (m, 4H, morpholino OCH₂), 3.15–3.10 (m, 4H, morpholino NCH₂).
-
HRMS (ESI-TOF): m/z calculated for C₁₂H₁₅N₅O [M+H]⁺: 261.1226; found: 261.1229.
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
